molecular formula C9H8FN B1321489 7-Fluoro-5-methyl-1H-indole CAS No. 442910-91-0

7-Fluoro-5-methyl-1H-indole

Cat. No. B1321489
M. Wt: 149.16 g/mol
InChI Key: AORDVAXRGDICNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07141575B2

Procedure details

A solution of 7-fluoro-5-methylisatin (1.68 g, 9.43 mmol) in dry THF (50 mL) was added slowly to an ice cold, stirred suspension of LiAlH4 (1.18 g, 31 mmol) in dry THF (50 mL), refluxed for 2 h, cooled to room temperature then treated sequentially with H2O (1.2 mL), 15% NaOH (1.2 mL) and H2O (3 mL). The solution was filtered through a pad of Celite, washing the filter cake thoroughly with TFH, the deep blue filtrate was concentrated in vacuo and purified by chromatography [SiO2; iso-Hexane:EtOAc (9:1)] to give the title compound (480 mg, 41%) as a pale blue oil; NMR δH (CDCl3) 8.19 (1H, br s), 7.21–7.16 (2H, m), 6.74 (1H, d, J 12.0 Hz), 6.51–6.46 (1H, m) and 2.42 (3H, s).
Quantity
1.68 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Yield
41%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH3:13])[CH:5]=[C:6]2[C:10]=1[NH:9][C:8](=O)[C:7]2=O.[H-].[H-].[H-].[H-].[Li+].[Al+3].O.[OH-].[Na+]>C1COCC1>[F:1][C:2]1[CH:3]=[C:4]([CH3:13])[CH:5]=[C:6]2[C:10]=1[NH:9][CH:8]=[CH:7]2 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
1.68 g
Type
reactant
Smiles
FC=1C=C(C=C2C(C(NC12)=O)=O)C
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.18 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
1.2 mL
Type
reactant
Smiles
O
Name
Quantity
1.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The solution was filtered through a pad of Celite
WASH
Type
WASH
Details
washing the filter cake thoroughly with TFH
CONCENTRATION
Type
CONCENTRATION
Details
the deep blue filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by chromatography [SiO2; iso-Hexane:EtOAc (9:1)]

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=C2C=CNC12)C
Measurements
Type Value Analysis
AMOUNT: MASS 480 mg
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 34.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.